(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate; 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

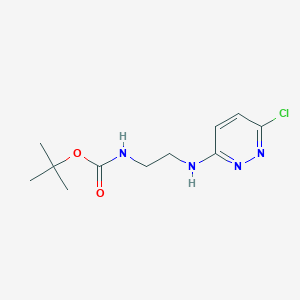

The molecular structure of “(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate” consists of six carbon atoms, ten hydrogen atoms, two nitrogen atoms, and five oxygen atoms. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

“(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate” is a solid at room temperature . The predicted melting point is 162.78° C , and the predicted boiling point is approximately 328.0° C at 760 mmHg . The predicted density is approximately 1.5 g/cm^3 , and the refractive index is n 20D 1.55 .科学的研究の応用

Organic Acids in Acidizing Operations

Organic acids like formic, acetic, citric, and lactic acids have been explored for their roles in acidizing operations for carbonate and sandstone formations in oil and gas operations. These acids are considered alternatives to hydrochloric acid (HCl) due to their weaker and less corrosive nature, offering advantages such as lower corrosion rates and the potential for reducing formation damage in high-temperature applications. Organic acids have been utilized for dissolving drilling mud filter cakes and as iron sequestering agents, highlighting their versatility in industrial applications (Alhamad et al., 2020).

Organic Acids in Environmental Applications

The treatment of organic pollutants in wastewater using redox mediators in the presence of oxidoreductive enzymes is another area where organic compounds play a crucial role. This enzymatic approach has shown potential for the degradation or transformation of recalcitrant compounds, enhancing the efficiency of pollutant removal. The use of enzymes alongside certain redox mediators can significantly improve the treatment of a wide range of aromatic compounds found in industrial effluents, pointing towards the environmental applications of organic compounds in pollutant remediation (Husain & Husain, 2007).

Organic Compounds in Corrosion Inhibition

Organic compounds, especially those containing heteroatoms (O, S, N, and P), have been investigated for their role as corrosion inhibitors in acidic solutions. These inhibitors are critical for preventing metallic dissolution during industrial cleaning processes that involve acidic media. The presence of polar functional groups in these molecules allows for effective adsorption on metal surfaces, offering protection against corrosion in aggressive acidic environments (Goyal et al., 2018).

特性

IUPAC Name |

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4.H2O/c1-7-2-4(9)8(6(7)12)3-5(10)11;/h2-3H2,1H3,(H,10,11);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIHZWFCFBCOHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)CC(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride](/img/structure/B6351720.png)

![(1R,2R,3S,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride](/img/structure/B6351728.png)

![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%](/img/structure/B6351792.png)